molecular formula C19H36O3 B14551016 methyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate CAS No. 62136-80-5

methyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate

Cat. No.: B14551016
CAS No.: 62136-80-5
M. Wt: 312.5 g/mol
InChI Key: VZPGFOROCFHQEG-MSOLQXFVSA-N
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Description

Methyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate typically involves the esterification of 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(2S,5S)-5-nonyloxolan-2-yl]pentanoate: A stereoisomer with similar chemical properties but different spatial arrangement.

    Ethyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate: An ester with an ethyl group instead of a methyl group.

    Propyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate: An ester with a propyl group instead of a methyl group.

Uniqueness

Methyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate is unique due to its specific stereochemistry and the presence of a nonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

62136-80-5

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 5-[(2S,5R)-5-nonyloxolan-2-yl]pentanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-12-17-15-16-18(22-17)13-10-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1

InChI Key

VZPGFOROCFHQEG-MSOLQXFVSA-N

Isomeric SMILES

CCCCCCCCC[C@@H]1CC[C@@H](O1)CCCCC(=O)OC

Canonical SMILES

CCCCCCCCCC1CCC(O1)CCCCC(=O)OC

Origin of Product

United States

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